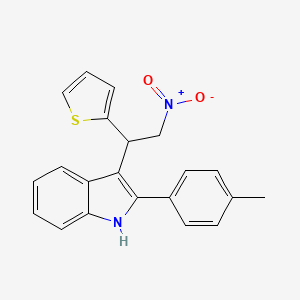
3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-(p-tolyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-(p-tolyl)-1H-indole, also known as NTI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NTI is a selective and potent antagonist of the oxytocin receptor, which plays a crucial role in various physiological and behavioral processes, including social bonding, stress response, and reproduction.
Scientific Research Applications
Antimicrobial Applications
The compound exhibits significant potential in the realm of antimicrobial research. Specifically, derivatives of the compound have been synthesized and shown to possess antibacterial and antifungal activities. These compounds were tested against specific pathogens like Staphylococcus aureus, Klebsiella pneumoniae, Pellicularia solmanicolor, and Macrophomina phaseolina, indicating their potential as antimicrobial agents (Babu et al., 2008).
Chemical Synthesis and Derivatives
The compound also plays a role in the field of chemical synthesis. Several studies involve the synthesis of derivatives of this compound, showcasing its versatility as a precursor or intermediate in the formation of various chemically significant molecules. For instance, synthesis routes have been developed for geminally activated nitro dienes, indicating the compound’s utility in creating complex chemical structures (Baichurin et al., 2019).
Photochemical Applications
Interestingly, the compound has found application in photochemical studies as well. A study involving 2-(4-nitrophenyl)-1H-indole derivatives, closely related to the compound , revealed insights into light-triggered reactions, such as the elimination of CO2 and absorption of O2, mimicking a type of artificial respiration (Lin & Abe, 2021).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound's derivatives are utilized to develop novel materials with unique properties. For instance, a study focused on the electrosynthesis of a novel indole-based polymer, investigating its electrochromic properties. This showcases the compound's relevance in developing materials with potential applications in electronics and smart devices (Carbas et al., 2017).
Corrosion Inhibition
The derivatives of the compound have also been explored for their corrosion inhibition properties. A study synthesized new derivatives and tested them for their effectiveness in inhibiting corrosion, particularly on carbon steel in sea water, indicating the compound’s potential in industrial applications (Ahmed, 2018).
properties
IUPAC Name |
2-(4-methylphenyl)-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-8-10-15(11-9-14)21-20(16-5-2-3-6-18(16)22-21)17(13-23(24)25)19-7-4-12-26-19/h2-12,17,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIAJPVHHRCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

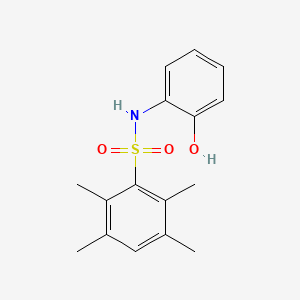
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)
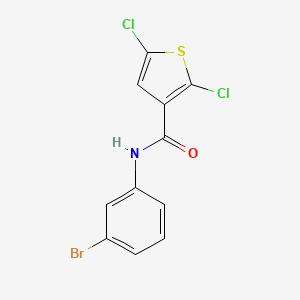
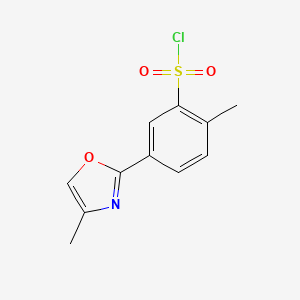
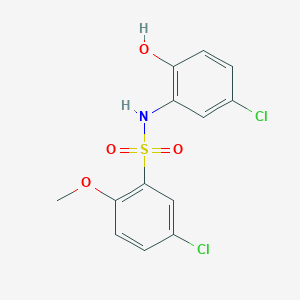

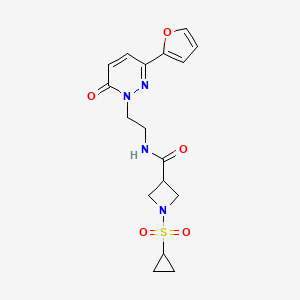
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine](/img/structure/B2436493.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)
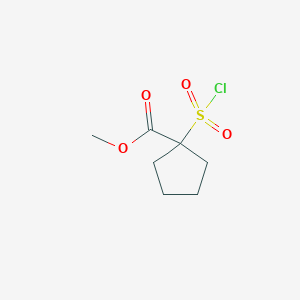

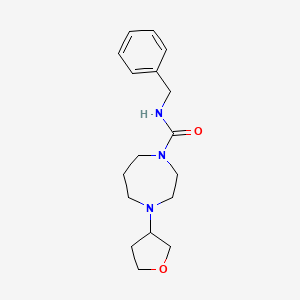
![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)